N-Chloromethyl Olanzapine Chloride

Catalog No.
S885264
CAS No.
719300-59-1
M.F
C18H22Cl2N4S
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Chloromethyl Olanzapine Chloride

CAS Number

719300-59-1

Product Name

N-Chloromethyl Olanzapine Chloride

IUPAC Name

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride

Molecular Formula

C18H22Cl2N4S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1

InChI Key

OAWSYANWHZMKRV-UHFFFAOYSA-M

SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-]

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-]

N-Chloromethyl Olanzapine Chloride (N-CMOC) is an impurity that can form during the manufacturing process of Olanzapine, a medication used to treat schizophrenia and bipolar disorder [].

While Olanzapine itself is a well-studied drug, research on N-CMOC is limited. Here's what some scientific studies have explored:

  • Detection and quantification

    Researchers have developed methods to detect and measure N-CMOC in Olanzapine samples. This is important for ensuring the quality and purity of the medication [].

  • Toxicological properties

    Some studies have investigated the potential toxicological effects of N-CMOC. However, more research is needed to fully understand these effects [].

N-Chloromethyl Olanzapine Chloride is a chemical compound with the molecular formula C₁₈H₂₂Cl₂N₄S and a molecular weight of 397.37 g/mol. It is classified as an impurity of the antipsychotic medication Olanzapine, which is primarily used to treat schizophrenia and bipolar disorder. This compound features a thieno[2,3-b][1,5]benzodiazepine core structure, characteristic of many antipsychotics, and includes a chloromethyl group that contributes to its chemical reactivity and biological activity .

Typical of compounds containing chloromethyl groups. These reactions may include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can be reduced to yield less reactive or different functional groups.
  • Acylation: The presence of the nitrogen atoms allows for acylation reactions, which can modify its pharmacological properties.

These reactions are significant for developing new pharmaceuticals or studying the compound's behavior in biological systems.

The synthesis of N-Chloromethyl Olanzapine Chloride typically involves:

  • Chloromethylation: This process introduces the chloromethyl group into the Olanzapine structure. Common reagents for this reaction include chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst.
  • Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate N-Chloromethyl Olanzapine Chloride from other by-products.

The synthesis must be conducted under controlled conditions to ensure high yield and purity due to its classification as an impurity .

N-Chloromethyl Olanzapine Chloride primarily serves as:

  • Research Tool: It is utilized in pharmacological studies to understand the behavior of Olanzapine and its impurities.
  • Quality Control: In pharmaceutical manufacturing, it helps in assessing the purity of Olanzapine formulations.
  • Potential Drug Development: Its unique structure may inspire new derivatives with enhanced therapeutic profiles or reduced side effects.

Interaction studies involving N-Chloromethyl Olanzapine Chloride focus on its binding affinity to various receptors in the central nervous system. Preliminary data suggest potential interactions with:

  • Dopamine Receptors (D2): Similar to Olanzapine, it may modulate dopaminergic activity.
  • Serotonin Receptors (5-HT2A): It could influence serotonin pathways related to mood regulation.

Further research is required to elucidate these interactions and their implications for therapeutic use .

N-Chloromethyl Olanzapine Chloride shares structural similarities with several other compounds used in psychiatric treatment. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
OlanzapineHighAntipsychoticFirst-line treatment for schizophrenia
QuetiapineModerateAntipsychoticDifferent receptor profile
ClozapineModerateTreatment-resistant schizophreniaAssociated with agranulocytosis
RisperidoneModerateAntipsychoticProlactin elevation potential

N-Chloromethyl Olanzapine Chloride is unique due to its specific chloromethyl modification, which may influence its reactivity and biological interactions compared to these other compounds .

UNII

7B0965970I

Dates

Modify: 2023-08-16

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